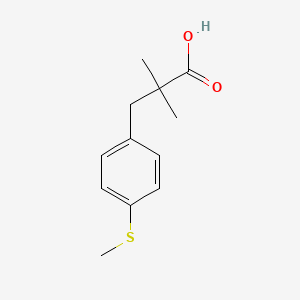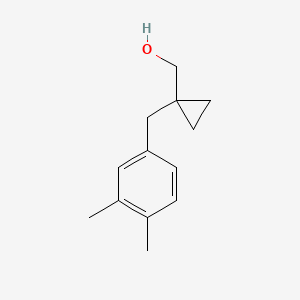
(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It is characterized by a cyclopropyl group attached to a methanol moiety, which is further substituted with a 3,4-dimethylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 3,4-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3,4-Dimethylbenzylcyclopropylcarboxylic acid.
Reduction: 3,4-Dimethylbenzylcyclopropane.
Substitution: 3,4-Dimethylbenzylcyclopropylmethanol derivatives with nitro or halogen substituents.
科学的研究の応用
Chemistry
In chemistry, (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological systems. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of fragrances, agrochemicals, and other specialty chemicals. Its reactivity and structural diversity make it a versatile component in various industrial applications.
作用機序
The mechanism of action of (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The methanol moiety can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
類似化合物との比較
Similar Compounds
- (1-Benzylcyclopropyl)methanol
- (1-(4-Methylbenzyl)cyclopropyl)methanol
- (1-(3,4-Dichlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(3,4-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct steric and electronic properties. This differentiation can influence the compound’s reactivity, stability, and biological activity compared to its analogs.
特性
分子式 |
C13H18O |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
[1-[(3,4-dimethylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-3-4-12(7-11(10)2)8-13(9-14)5-6-13/h3-4,7,14H,5-6,8-9H2,1-2H3 |
InChIキー |
PTAZRPYHQVCLFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC2(CC2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethoxy]ethoxy]ethyl]-4-oxobutanamide](/img/structure/B13589246.png)

![5-hydroxy-N-[(4-methoxyphenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13589253.png)
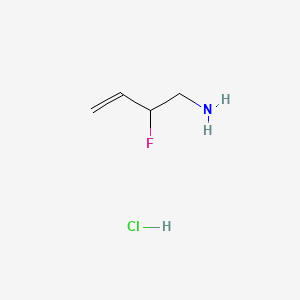
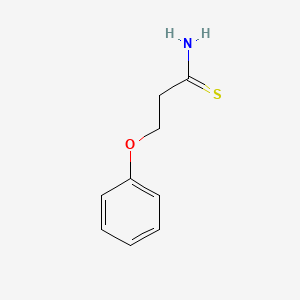
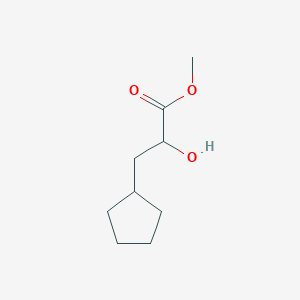
![1-(Benzo[b]thiophen-3-yl)-2-methylpropan-2-ol](/img/structure/B13589270.png)
![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)



